Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate
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Overview
Description
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate is a chemical compound with the molecular formula C12H12FLiO4 It is a lithium salt of a fluorinated benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate typically involves the reaction of 3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include low temperatures to control the reactivity of the lithium base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Hydrolysis Reactions: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Hydrolysis Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It can be used in catalytic processes to facilitate various chemical reactions.
Mechanism of Action
The mechanism by which Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate exerts its effects depends on the specific application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
Lithium 3-fluoro-4-{[(2-methyl-2-propanyl)oxy]carbonyl}benzoate: A closely related compound with similar structural features.
Lithium difluoro(oxalate)borate: Another lithium salt with applications in materials science and electrochemistry.
Uniqueness
Lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate is unique due to the presence of the fluorine atom and the ester group, which confer specific reactivity and properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
lithium;3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4.Li/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPKCWCQCMDNS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FLiO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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